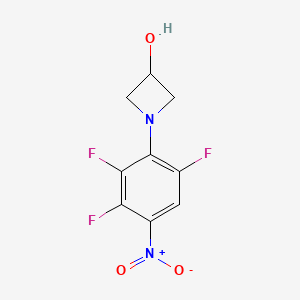![molecular formula C28H24NOP B14198226 3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one CAS No. 919083-42-4](/img/structure/B14198226.png)
3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one is an organic compound that features a phosphanyl group attached to an anilino moiety, which is further connected to a phenylbutenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one typically involves the reaction of diphenylphosphine with an appropriate aniline derivative. One common method includes the use of diphenylphosphine and 2-iodoaniline as starting materials. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the phosphine group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The carbonyl group in the butenone moiety can be reduced to form alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Industry: The compound can be used in the synthesis of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can coordinate with metal ions, altering the activity of metalloenzymes. Additionally, the compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diphenylphosphanyl)aniline: Similar structure but lacks the butenone moiety.
1,3-Bis(diphenylphosphino)propane: Contains two phosphanyl groups but lacks the anilino and butenone moieties.
2-Anilino-1,4-naphthoquinone: Contains an anilino group but has a naphthoquinone structure instead of a butenone.
Uniqueness
3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one is unique due to its combination of a phosphanyl group, anilino moiety, and butenone structure. This unique combination allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
919083-42-4 |
|---|---|
Formule moléculaire |
C28H24NOP |
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
3-(2-diphenylphosphanylanilino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C28H24NOP/c1-22(21-27(30)23-13-5-2-6-14-23)29-26-19-11-12-20-28(26)31(24-15-7-3-8-16-24)25-17-9-4-10-18-25/h2-21,29H,1H3 |
Clé InChI |
DXFIPCPHPUDGCA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


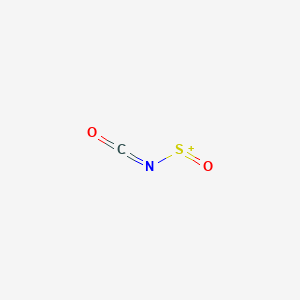
![2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol](/img/structure/B14198158.png)
![4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B14198166.png)
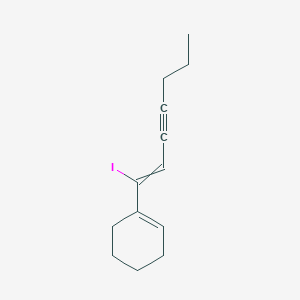
![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)

![Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate](/img/structure/B14198188.png)
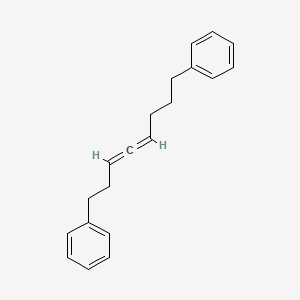
![1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane](/img/structure/B14198196.png)
![Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate](/img/structure/B14198203.png)
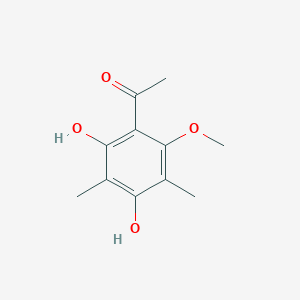
![2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol](/img/structure/B14198212.png)
